molecular formula C11H14F2N2O2 B13024435 tert-Butyl (2-(difluoromethyl)pyridin-4-yl)carbamate

tert-Butyl (2-(difluoromethyl)pyridin-4-yl)carbamate

Cat. No.: B13024435
M. Wt: 244.24 g/mol
InChI Key: UCXQCOJHGCPZFO-UHFFFAOYSA-N
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Description

tert-Butyl (2-(difluoromethyl)pyridin-4-yl)carbamate: is a chemical compound with the molecular formula C12H16F2N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a difluoromethyl group, and a pyridinyl group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(difluoromethyl)pyridin-4-yl)carbamate typically involves the reaction of 2-(difluoromethyl)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-(difluoromethyl)pyridin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyridine derivatives, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (2-(difluoromethyl)pyridin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. It is also employed in the development of new biochemical assays .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting specific diseases .

Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain coatings and adhesives .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(difluoromethyl)pyridin-4-yl)carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, tert-Butyl (2-(difluoromethyl)pyridin-4-yl)carbamate exhibits unique properties due to the presence of the difluoromethyl group. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Properties

Molecular Formula

C11H14F2N2O2

Molecular Weight

244.24 g/mol

IUPAC Name

tert-butyl N-[2-(difluoromethyl)pyridin-4-yl]carbamate

InChI

InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-7-4-5-14-8(6-7)9(12)13/h4-6,9H,1-3H3,(H,14,15,16)

InChI Key

UCXQCOJHGCPZFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1)C(F)F

Origin of Product

United States

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